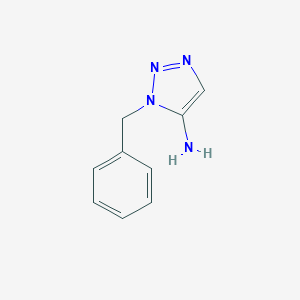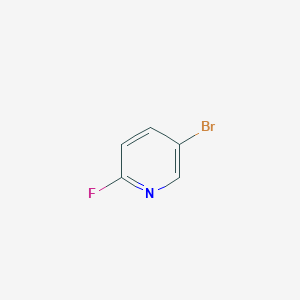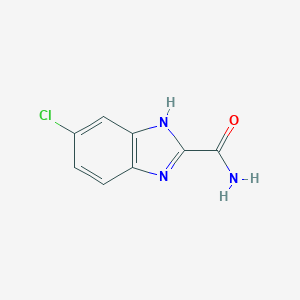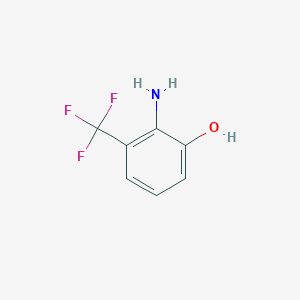
1-Carbamoylcyclopropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is an organic compound with the molecular formula C6H9NO2 It is a derivative of cyclopropanecarboxamide, where an acetyloxy group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) typically involves the reaction of cyclopropanecarboxylic acid with ammonia to form cyclopropanecarboxamide. This intermediate is then reacted with acetic anhydride to introduce the acetyloxy group. The reaction conditions generally include:
Temperature: 200 to 260°C
Pressure: 10 to 100 bar
Catalyst: None required
Solvent: None required
Industrial Production Methods
Industrial production of cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) follows similar synthetic routes but on a larger scale. The process involves:
- Contacting cyclopropanecarboxylic acid with ammonia in a reactor.
- Venting the reactor to remove excess ammonia and water.
- Reacting the resulting cyclopropanecarboxamide with acetic anhydride under controlled conditions to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Often involves reagents like halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: Forms cyclopropanecarboxylic acid derivatives.
Reduction: Produces cyclopropylamines.
Substitution: Yields various substituted cyclopropanecarboxamides depending on the substituent introduced.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting inflammatory mediators and modulating neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) can be compared with other similar compounds such as:
Cyclopropanecarboxamide: The parent compound without the acetyloxy group.
Cyclopropylamine: A reduced form of cyclopropanecarboxamide.
Cyclopropanecarboxylic acid: An oxidized form of cyclopropanecarboxamide.
Uniqueness
The presence of the acetyloxy group in cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) imparts unique chemical properties, making it more reactive in certain chemical reactions and potentially more effective in its biological applications .
Conclusion
Cyclopropanecarboxamide, 1-(acetyloxy)-(9CI) is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it a valuable compound for further study and development.
Propriétés
Numéro CAS |
123032-98-4 |
|---|---|
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(1-carbamoylcyclopropyl) acetate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9) |
Clé InChI |
OOMJIANBYLXBFB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(CC1)C(=O)N |
SMILES canonique |
CC(=O)OC1(CC1)C(=O)N |
Synonymes |
Cyclopropanecarboxamide, 1-(acetyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Borabicyclo[3.3.1]nonane,9-[(1-methylethyl)thio]-](/img/structure/B45033.png)


![2-{[4-(Hydroxymethyl)phenoxy]methyl}oxirane](/img/structure/B45037.png)





![N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B45056.png)




